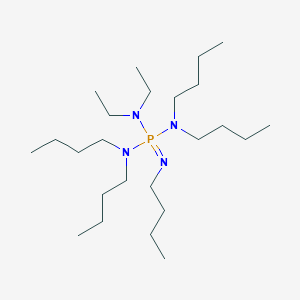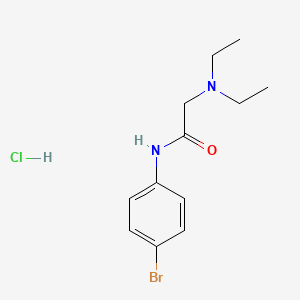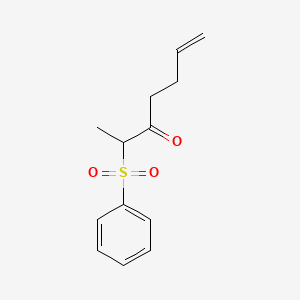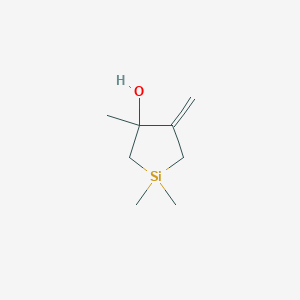
1,1,3-Trimethyl-4-methylidenesilolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3-Trimethyl-4-methylidenesilolan-3-ol is a chemical compound belonging to the class of organosilicon compounds It is characterized by the presence of a silacyclopentane ring with three methyl groups and a methylene group attached to the silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Trimethyl-4-methylidenesilolan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of trimethylchlorosilane with an appropriate organolithium reagent, followed by hydrolysis to yield the desired product. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,3-Trimethyl-4-methylidenesilolan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The methyl and methylene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce various organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,1,3-Trimethyl-4-methylidenesilolan-3-ol has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,1,3-Trimethyl-4-methylidenesilolan-3-ol involves its interaction with various molecular targets and pathways. The compound’s silicon atom can form stable bonds with other elements, allowing it to participate in a wide range of chemical reactions. Its effects are mediated through the formation of reactive intermediates and the stabilization of transition states in chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silacyclopentan-3-ol, 1,1,3-trimethyl-4-methylene-: This compound shares a similar silacyclopentane ring structure but differs in the positioning of the methylene group.
Tetramethyldisiloxane: Another organosilicon compound with different functional groups and applications.
Uniqueness
1,1,3-Trimethyl-4-methylidenesilolan-3-ol is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and stability. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
82763-90-4 |
|---|---|
Molekularformel |
C8H16OSi |
Molekulargewicht |
156.30 g/mol |
IUPAC-Name |
1,1,3-trimethyl-4-methylidenesilolan-3-ol |
InChI |
InChI=1S/C8H16OSi/c1-7-5-10(3,4)6-8(7,2)9/h9H,1,5-6H2,2-4H3 |
InChI-Schlüssel |
JZGLQQWLPMJLLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C[Si](CC1=C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-1-Benzopyran-2-one, 3-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B14433433.png)
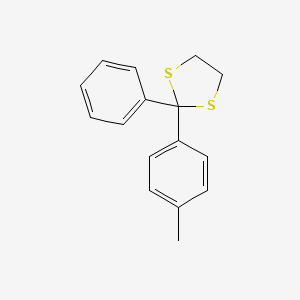
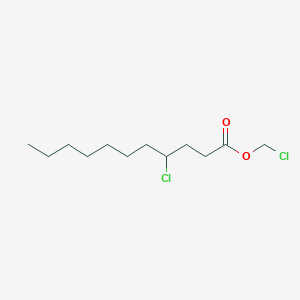
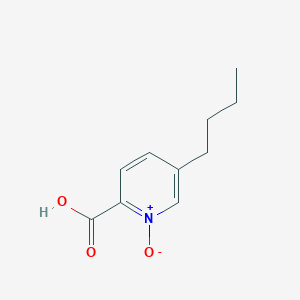
![9-Propoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14433450.png)
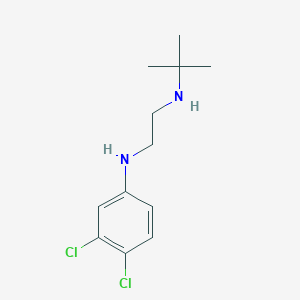
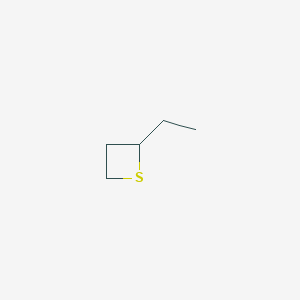
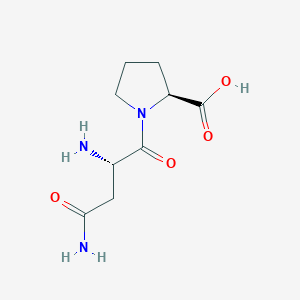
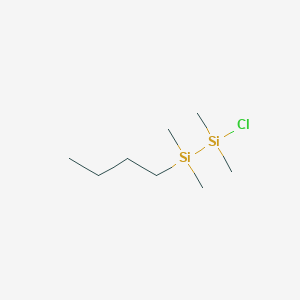
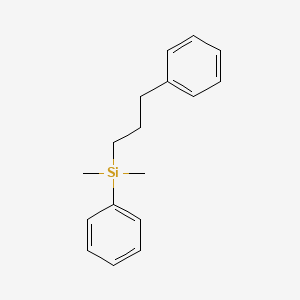
![2-([1,1'-Biphenyl]-4-yl)-3,4-dihydrophenanthrene](/img/structure/B14433475.png)
